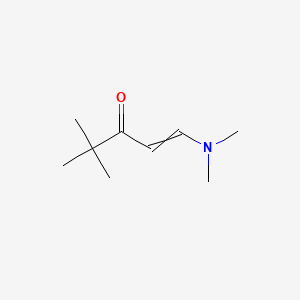![molecular formula C7H11FO2 B2807362 [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2418722-45-7](/img/structure/B2807362.png)
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a bicyclic compound featuring a fluoromethyl group and an oxabicyclohexane structure
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential as a bioactive molecule. Its bicyclic structure can serve as a scaffold for drug development, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its incorporation into polymer chains can enhance material strength and stability .
Orientations Futures
The future directions for the research and development of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” and similar compounds involve exploring the sp3-rich new chemical space . This involves the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules and their potential applications in the development of new bio-active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanol typically involves a [2+2] cycloaddition reactionThe reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with using mercury lamps, alternative methods such as continuous flow photochemistry might be explored to improve scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Mécanisme D'action
The mechanism of action of [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The oxabicyclohexane structure provides rigidity, which can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane: Similar in structure but lacks the fluoromethyl group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge but a different ring size and substitution pattern.
Uniqueness: [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design and materials science .
Propriétés
IUPAC Name |
[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFWALNVDWJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)
![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)

![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)

![4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2807291.png)
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)



![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
